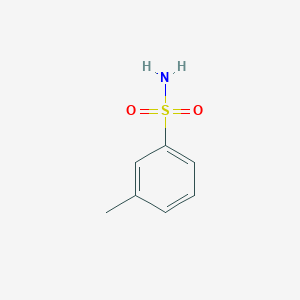

3-Methylbenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 m. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZINPVISUVPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172417 | |

| Record name | m-Toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899-94-1 | |

| Record name | 3-Methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1899-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLUENESULPHONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2228F53M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive overview of 3-methylbenzenesulfonamide, a key building block in medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its reactivity, and discuss its applications as a scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Core Properties and Identification

This compound, also known as m-toluenesulfonamide, is an organic compound featuring a sulfonamide group attached to a toluene backbone at the meta position. Its unique structural features make it a valuable synthon for creating diverse molecular architectures.

| Property | Value | Source |

| CAS Number | 1899-94-1 | [1][2][3] |

| Molecular Formula | C₇H₉NO₂S | [1][2] |

| Molecular Weight | 171.22 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | 105-107 °C (for a related isomer) | [4] |

| Solubility | Low solubility in water; more soluble in organic solvents such as alcohols and acetone. | [5] |

| InChI Key | NVZINPVISUVPHW-UHFFFAOYSA-N | [1][3] |

| SMILES | Cc1cccc(c1)S(N)(=O)=O | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidative amination of 3-methylbenzenethiol. This method provides a direct route to the desired product.

Experimental Protocol: Oxidative Amination of 3-Methylbenzenethiol

This protocol is adapted from a general procedure for the synthesis of benzenesulfonamides.

Materials:

-

3-Methylbenzenethiol

-

Iodine (I₂)

-

Acetonitrile (CH₃CN)

-

Ammonia solution (25% in H₂O)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

Procedure:

-

To a 25 mL reaction tube equipped with a magnetic stir bar, add 3-methylbenzenethiol (1 mmol) and iodine (20 mol%).

-

Add 1 mL of acetonitrile to the tube.

-

Inject 5 equivalents of aqueous ammonia (25%) and 5 equivalents of aqueous TBHP (70%) into the mixture using a syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 16 hours with vigorous stirring.

-

After the reaction is complete, cool the tube to room temperature.

-

The crude product can then be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Iodine: Acts as a catalyst to facilitate the oxidation of the thiol.

-

TBHP: Serves as the terminal oxidant in the reaction.

-

Ammonia: Provides the nitrogen source for the formation of the sulfonamide group.

-

Acetonitrile: A polar aprotic solvent that is suitable for this reaction.

-

Heating: Increases the reaction rate to ensure completion within a reasonable timeframe.

Caption: Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily centered around the sulfonamide functional group. The nitrogen atom can act as a nucleophile, and the hydrogen atoms attached to the nitrogen are acidic, allowing for deprotonation and subsequent reactions.

N-Alkylation and N-Arylation

The sulfonamide nitrogen can be alkylated or arylated to produce a wide array of derivatives. This is a cornerstone of its utility in medicinal chemistry, as it allows for the introduction of various substituents to modulate the compound's biological activity. The reaction typically proceeds via nucleophilic substitution, where the deprotonated sulfonamide anion attacks an electrophilic carbon.[6]

Formation of Metal Complexes

The sulfonamide group can coordinate with metal ions, acting as a ligand. This property is exploited in the design of metalloenzyme inhibitors.

Caption: Reactivity of this compound.

Applications in Drug Development

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a versatile starting material for the synthesis of compounds with a wide range of biological activities.

-

Carbonic Anhydrase Inhibitors: Benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[7] Inhibition of these enzymes has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[7]

-

Anticonvulsant Agents: Certain benzenesulfonamide derivatives have shown significant anticonvulsant activity, making them promising candidates for the treatment of epilepsy.[7]

-

Anti-cancer Agents: The sulfonamide moiety is present in several anti-cancer drugs. Derivatives of benzenesulfonamide have been investigated as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in tumor growth and proliferation.[8]

-

Anti-Influenza Agents: Novel benzenesulfonamide derivatives have been designed as inhibitors of influenza hemagglutinin, a key protein for viral entry into host cells.[9]

The methyl group at the 3-position can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially improving metabolic stability or receptor binding affinity.

Characterization and Purification Protocols

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (300 MHz, DMSO-d₆):

-

δ 7.72 – 7.57 (m, 2H, Ar-H)

-

δ 7.50 – 7.37 (m, 2H, Ar-H)

-

δ 7.31 (s, 2H, -SO₂NH₂)

-

δ 2.39 (s, 3H, -CH₃)[10]

-

-

¹³C NMR (75 MHz, DMSO-d₆):

-

δ 144.00, 138.45, 132.30, 128.76, 125.81, 122.69 (Aromatic carbons)

-

δ 20.84 (-CH₃)[10]

-

Infrared (IR) Spectroscopy:

-

Expected Absorptions:

-

~3300-3400 cm⁻¹ (N-H stretch)

-

~1330-1370 cm⁻¹ and ~1140-1180 cm⁻¹ (asymmetric and symmetric S=O stretch)

-

~1600 cm⁻¹ (C=C aromatic stretch)

-

Mass Spectrometry (MS):

-

Expected Molecular Ion Peak (M⁺): m/z = 171

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.

Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of isopropanol and water is often effective for sulfonamides.[11]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of pure crystals.

-

Cooling: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum or in a desiccator.

Caption: Purification by Recrystallization Workflow.

Safety and Handling

This compound is harmful if swallowed.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Hazard Statement: H302: Harmful if swallowed[1]

-

Precautionary Statements: P264, P270, P301 + P312, P501[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the proven track record of the benzenesulfonamide scaffold in drug development make it a compound of significant interest. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for researchers and scientists working in this exciting field.

References

- The Royal Society of Chemistry. Benzenesulfonamide.

- The Royal Society of Chemistry.

- Sigma-Aldrich. N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide 97%.

- Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

- Solubility of Things. Benzenesulfonamide.

- The Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED).

- CUNY.

- University of Rochester.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

- ResearchGate.

- Benchchem.

- Sigma-Aldrich. This compound AldrichCPR.

- Organic Syntheses. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

- Organic Syntheses. DOI.

- ChemicalBook. Benzenesulfonamide(98-10-2) 1H NMR spectrum.

- PubChem. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858.

- ChemicalBook. N-METHYLBENZENESULFONAMIDE CAS#: 5183-78-8.

- MDPI.

- NIH. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

- ChemSynthesis. 4-methyl-N-(3-oxobutyl)benzenesulfonamide - C11H15NO3S, density, melting point, boiling point, structural formula, synthesis.

- PubMed.

- NIST WebBook. Benzenesulfonamide, N-methyl-N-phenyl-.

- ResearchGate.

- Organic Syntheses.

- PubMed.

- NIST WebBook. Benzenesulfonamide.

- PMC - NIH. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors.

- Smolecule. Buy N-(3-methoxyphenyl)-3-methylbenzenesulfonamide | 670271-51-9.

- PubChem. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377.

- Sigma-Aldrich. Solvent Miscibility Table.

- PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.

- PubChem. m-Toluenesulphonamide | C7H9NO2S | CID 74697.

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. m-Toluenesulphonamide | C7H9NO2S | CID 74697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Scrutiny of 3-Methylbenzenesulfonamide: An In-Depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 3-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic understanding of the molecule's structural features.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the sulfonamide class of compounds, a cornerstone in the development of various therapeutic agents. A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new, more effective drug candidates. Spectroscopic techniques are indispensable tools in this endeavor, offering a detailed fingerprint of the molecule's atomic and molecular architecture. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing not just the data itself, but also the scientific rationale behind the interpretation and the experimental methodologies for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the resonant frequencies of atomic nuclei in a strong magnetic field, we can deduce the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, providing clues about its local chemical environment.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | m | 2H | Aromatic Protons (H-2, H-6) |

| ~7.3-7.5 | m | 2H | Aromatic Protons (H-4, H-5) |

| ~4.8 | br s | 2H | Amine Protons (-SO₂NH₂) |

| ~2.4 | s | 3H | Methyl Protons (-CH₃) |

Note: Predicted values based on analysis of related compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum is expected to show complex multiplets due to the coupling between the four non-equivalent aromatic protons. The protons ortho to the electron-withdrawing sulfonamide group (H-2 and H-6) are expected to be deshielded and resonate at a lower field compared to the other aromatic protons. The methyl protons appear as a singlet at approximately 2.4 ppm, a characteristic region for methyl groups attached to an aromatic ring. The amine protons of the sulfonamide group are typically broad and their chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~143 | Aromatic Carbon (C-1) |

| ~139 | Aromatic Carbon (C-3) |

| ~133 | Aromatic Carbon (C-5) |

| ~129 | Aromatic Carbon (C-4) |

| ~126 | Aromatic Carbon (C-6) |

| ~124 | Aromatic Carbon (C-2) |

| ~21 | Methyl Carbon (-CH₃) |

Note: Predicted values based on analysis of related compounds. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in this compound. The carbon atom attached to the electron-withdrawing sulfonamide group (C-1) will be the most deshielded and appear at the lowest field. The carbon bearing the methyl group (C-3) will also be significantly deshielded. The remaining aromatic carbons will resonate in the typical aromatic region (120-140 ppm), and the methyl carbon will appear at a much higher field, around 21 ppm.

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[1][2][3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to elucidate its structure.

Table 4: Expected Mass Spectral Data for this compound

| m/z | Interpretation |

| 171 | Molecular Ion [M]⁺ |

| 155 | [M - NH₂]⁺ |

| 107 | [M - SO₂NH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 65 | [C₅H₅]⁺ |

Note: The relative intensities of the fragments can vary depending on the ionization method and energy.

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 171, corresponding to its molecular weight. A common fragmentation pathway for benzenesulfonamides involves the loss of the amino group, leading to a fragment at m/z 155. Another significant fragmentation is the cleavage of the C-S bond, resulting in the formation of a toluyl cation at m/z 91, which can rearrange to the stable tropylium ion. The loss of the entire sulfonamide group would give a fragment at m/z 107. Further fragmentation of the aromatic ring can lead to smaller fragments, such as the phenyl cation at m/z 77 and the cyclopentadienyl cation at m/z 65.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS). [4]2. Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. [4][5][6][7]3. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a detailed structural characterization of this compound. The ¹H and ¹³C NMR spectra reveal the connectivity and chemical environment of each atom, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. Together, these techniques offer a powerful and complementary approach to elucidating the structure of this important molecule, providing a solid foundation for further research and development in the field of medicinal chemistry.

References

-

Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Taylor & Francis Online. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Supporting information: - The Royal Society of Chemistry. [Link]

-

TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED) - The Royal Society of Chemistry. [Link]

-

Electron Ionization for GC–MS. LCGC International. [Link]

-

Sample Preparation. Rochester Institute of Technology. [Link]

-

NMR Sample Prepara-on. University of Notre Dame. [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

Sample preparation for FT-IR. University of California, Los Angeles. [Link]

-

What sample is needed for FTIR?. Rocky Mountain Labs. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. PMC - NIH. [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

-

IR Spectrum: Aromatics. Química Organica.org. [Link]

-

Determining benzene ring subs tu on pa erns from IR spectra. Spectra Analysis. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

N-Methylbenzenesulfonamide. PubChem - NIH. [Link]

-

Low-energy collision-induced dissociation mass spectra of protonated p-toluenesulfonamides derived from aliphatic amines. PubMed. [Link]

-

Electron Ionization. School of Chemical Sciences - University of Illinois. [Link]

-

Electron ionization. Wikipedia. [Link]

-

ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare. [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. Low-energy collision-induced dissociation mass spectra of protonated p-toluenesulfonamides derived from aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-Toluenesulfonamide (70-55-3) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Benzenesulfonamide, N,N,4-trimethyl- [webbook.nist.gov]

- 7. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 3-Methylbenzenesulfonamide: A Case Study in Structural Prediction and Analysis

Abstract

This technical guide provides a comprehensive analysis of the structural and physicochemical properties of 3-methylbenzenesulfonamide, a key intermediate in medicinal chemistry and organic synthesis. While an experimentally determined crystal structure for this compound is not publicly available at the time of this writing, this guide leverages extensive crystallographic data from structurally analogous sulfonamides to predict and analyze its likely solid-state conformation and intermolecular interactions. We present a detailed examination of the synthesis, spectroscopic characterization, and a theoretically grounded exploration of its anticipated crystal packing, hydrogen bonding networks, and supramolecular synthons. Furthermore, this document outlines detailed experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound, providing a roadmap for researchers to experimentally validate the presented structural hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the solid-state chemistry of sulfonamides.

Introduction: The Significance of this compound

This compound is an organic compound featuring a sulfonamide functional group attached to a toluene backbone.[1] This molecule serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds, including sulfa drugs and other therapeutic agents.[2] The sulfonamide moiety is a critical pharmacophore known for its antibacterial and antineoplastic properties.[1] Understanding the three-dimensional structure and intermolecular interactions of this compound in the solid state is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development.

Despite its importance, a definitive experimental crystal structure of this compound has not been reported in publicly accessible databases like the Cambridge Structural Database (CSD).[3][4] This guide, therefore, adopts a predictive and comparative approach, drawing on the wealth of structural information available for closely related sulfonamides to construct a robust hypothesis of its crystalline architecture.

Synthesis and Spectroscopic Characterization

A solid understanding of the molecular structure begins with its synthesis and characterization using spectroscopic methods.

Synthesis of this compound

The synthesis of benzenesulfonamide derivatives is a well-established process in organic chemistry. A common and efficient method involves the reaction of the corresponding sulfonyl chloride with ammonia.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagents: Charge the flask with an excess of aqueous ammonia.

-

Addition of Sulfonyl Chloride: Dissolve 3-methylbenzenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and add it to the dropping funnel.

-

Reaction: Add the 3-methylbenzenesulfonyl chloride solution dropwise to the stirred ammonia solution at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

-

Workup: After the addition is complete, allow the reaction to stir at room temperature. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield crystalline this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques provide crucial information about the molecular structure of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the sulfonamide group typically appear in the region of 3400-3200 cm⁻¹.[6] Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected between 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively.[6] Additionally, C-H stretching vibrations from the aromatic ring will be observed around 3100-3000 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the hydrogen atoms. The aromatic protons will appear as a multiplet in the range of 7.0-8.0 ppm. The protons of the methyl group will give a singlet peak around 2.4 ppm. The N-H protons of the sulfonamide group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the aromatic ring and the methyl group. The chemical shifts of the aromatic carbons will be in the region of 120-145 ppm, while the methyl carbon will be observed at a higher field.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₇H₉NO₂S), the expected molecular weight is approximately 171.22 g/mol .

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for this compound, we can predict its crystal structure by analyzing the crystallographic data of analogous sulfonamides. The crystal structures of N-(3-methylbenzoyl)benzenesulfonamide, N-(3-chlorobenzoyl)-2-methylbenzenesulfonamide, and other sulfonamide derivatives consistently reveal key intermolecular interactions that drive crystal packing.[8][9][10]

Dominant Supramolecular Synthons: The Sulfonamide Dimer

A recurring and robust supramolecular synthon in the crystal structures of primary and secondary sulfonamides is the formation of centrosymmetric dimers through N-H···O hydrogen bonds.[10] In this arrangement, the N-H group of one molecule acts as a hydrogen bond donor to one of the sulfonyl oxygen atoms of a neighboring molecule, and vice versa. This creates a stable, eight-membered ring motif. It is highly probable that this compound will also exhibit this hydrogen-bonded dimer as a primary packing motif.

Caption: Predicted N-H···O hydrogen-bonded dimer in this compound.

The Role of Weaker Interactions: C-H···O and π-π Stacking

Beyond the strong N-H···O hydrogen bonds, weaker interactions are expected to play a significant role in the overall crystal packing. These include:

-

C-H···O Hydrogen Bonds: The aromatic C-H groups can act as weak hydrogen bond donors to the sulfonyl oxygen atoms of adjacent molecules. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice.[11]

-

π-π Stacking: The aromatic rings of this compound are likely to engage in π-π stacking interactions. These can occur in either a face-to-face or an offset (face-to-sheath) arrangement, further stabilizing the crystal structure. The presence of the methyl group may influence the specific geometry of these interactions.

Predicted Molecular Conformation

The conformation of the sulfonamide group relative to the benzene ring is a key structural feature. In related structures, the molecules are often twisted at the sulfur atom, with a significant dihedral angle between the plane of the benzene ring and the S-N bond.[10] For this compound, a similar non-planar conformation is anticipated, which will influence how the molecules pack in the crystal lattice.

Proposed Experimental Workflow for Crystal Structure Determination

To experimentally validate the predicted structural features of this compound, the following workflow is proposed.

Crystallization

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis.

Experimental Protocol: Crystallization of this compound

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, and mixtures thereof) to determine the optimal solvent for recrystallization. The ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.

-

Slow Evaporation: Prepare a saturated solution of this compound in a suitable solvent at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Slow Cooling: Prepare a hot, saturated solution of the compound. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, inducing crystallization.

Caption: General workflow for the crystallization of this compound.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: Select a well-formed, defect-free single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.

Table 1: Anticipated Crystallographic Data for this compound

| Parameter | Predicted Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Z (Molecules/Unit Cell) | 4 or 8 |

| Hydrogen Bonding | N-H···O dimers, C-H···O interactions |

| Intermolecular Interactions | π-π stacking |

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the crystal structure of this compound. By leveraging the extensive structural data of analogous compounds, we have put forth a strong hypothesis regarding its solid-state conformation, hydrogen bonding networks, and overall crystal packing. The dominant supramolecular synthon is predicted to be the classic N-H···O hydrogen-bonded dimer, with weaker C-H···O and π-π interactions also playing a crucial role in the crystal architecture.

The provided experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction offer a clear path for the experimental determination of this currently unknown crystal structure. Such an endeavor would be a valuable contribution to the field, providing a more complete understanding of the solid-state properties of this important synthetic intermediate and aiding in the rational design of future sulfonamide-based pharmaceuticals.

References

-

Gowda, B. T., et al. (2012). N-(3-Methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1327. [Link]

-

Suchetan, P. A., et al. (2016). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 428–433. [Link]

-

Suchetan, P. A., et al. (2011). N-(3-Chlorobenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3489. [Link]

-

Suchetan, P. A., et al. (2010). 2-Methyl-N-(3-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o433. [Link]

-

Mondal, S., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 56-65. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Gowda, B. T., et al. (2007). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 62(9-10), 543-551. [Link])

-

Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]

-

Purandara, H., et al. (2015). Crystal structure of (E)-N-{2-[2-(3-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o602–o603. [Link]

-

Stenfors, C. M., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link])

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from [Link]

-

Yu, B., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 483-487. [Link]

-

Organic Syntheses. (n.d.). N-Benzylidene-p-toluenesulfinamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

-

Stenfors, C. M., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–239. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Gunasekaran, S., & Seshadri, S. (2007). Molecular structure and vibrational investigation of benzenesulfonic acid methyl ester using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 643-653. [Link]

-

NIST. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Ghanakota, P., & Carlson, H. A. (2016). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry, 59(23), 10383–10399. [Link]

-

Gessulat, S., et al. (2019). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. Advances in Neural Information Processing Systems, 32. [Link])

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Asiri, A. M., et al. (2011). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 66(4), 433-438. [Link])

-

UCLA. (n.d.). Cambridge Structural Database System. Retrieved from [Link]

-

Budnik, B. A., et al. (2018). SCoPE-MS: mass spectrometry of single mammalian cells quantifies proteome heterogeneity during cell differentiation. Genome Biology, 19(1), 161. [Link]

-

Al-Buriahi, A. K., et al. (2024). A detailed analysis on N-(3-hydroxyphenyl)benzenesulfonamide: Structural, spectral, computational, Hirshfeld surface and docking approach. Journal of Molecular Structure, 1349, 143893. [Link])

-

van den Heuvel, D., et al. (2021). An interactive mass spectrometry atlas of histone posttranslational modifications in T-cell acute leukemia. iScience, 24(5), 102409. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. N-(3-Methylbenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(3-Chlorobenzoyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methyl-N-(3-methylbenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Solubility in Scientific Advancement

An In-Depth Technical Guide to the Solubility of 3-Methylbenzenesulfonamide in Organic Solvents

This compound, a member of the sulfonamide class of organic compounds, is a vital structural motif and intermediate in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel therapeutic agents and functional materials is well-established. However, the efficiency of its application in synthesis, purification, crystallization, and formulation is fundamentally governed by its solubility in various organic solvents.[3] A thorough understanding of its solubility profile is not merely academic; it is a prerequisite for rational process design, enabling researchers to optimize reaction conditions, maximize yields, and ensure the purity of final products.

This guide provides a comprehensive exploration of the solubility of this compound. We will delve into the physicochemical principles governing its dissolution, present analogous quantitative data to inform solvent selection, provide a robust experimental framework for precise solubility determination, and analyze the key factors that influence this critical property.

Section 1: Physicochemical Profile of this compound

To understand solubility, one must first understand the molecule itself. This compound (also known as m-toluenesulfonamide) possesses a unique combination of a nonpolar aromatic ring functionalized with a methyl group, and a highly polar sulfonamide group capable of engaging in significant intermolecular interactions.

| Property | Value | Source |

| Chemical Formula | C₇H₉NO₂S | |

| Molecular Weight | 171.22 g/mol | |

| Appearance | Solid | |

| Key Functional Groups | Aromatic Ring, Methyl Group, Sulfonamide (-SO₂NH₂) | N/A |

The interplay between the hydrophobic benzene ring and the hydrophilic sulfonamide moiety dictates its solubility behavior, creating a nuanced profile that varies significantly with the choice of solvent.

Section 2: Quantitative Solubility Landscape

Direct, comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, substantial data exists for its structural isomer, p-toluenesulfonamide (p-TSA), which serves as an excellent predictive model due to their near-identical functional groups and molecular weight.[4][5] Studies consistently show that for sulfonamides, solubility is an endothermic and entropy-driven process, increasing with temperature across all tested organic solvents.[6]

The following table summarizes the mole fraction solubility of the closely related isomer, p-toluenesulfonamide, in several common organic solvents at various temperatures. This data provides a strong, empirically-backed starting point for solvent screening.

Table 1: Mole Fraction Solubility (x1) of p-Toluenesulfonamide in Various Organic Solvents [4]

| Solvent | T = 283.15 K (10°C) | T = 298.15 K (25°C) | T = 318.15 K (45°C) |

| Methanol | 0.04631 | 0.07077 | 0.10430 |

| Ethanol | 0.04018 | 0.06172 | 0.09142 |

| n-Propanol | 0.03215 | 0.04833 | 0.06888 |

| Isopropanol | 0.02495 | 0.03681 | 0.05092 |

| n-Butanol | 0.02706 | 0.04005 | 0.05645 |

| Acetonitrile | 0.08155 | 0.11710 | 0.15880 |

| Ethyl Acetate | 0.06554 | 0.09695 | 0.13290 |

Analysis of Trends:

-

Temperature Dependence: As clearly demonstrated, solubility increases significantly with rising temperature for all solvents, indicating that the dissolution process is endothermic.[6]

-

Solvent Polarity: In alcohols, solubility generally decreases as the alkyl chain length increases (Methanol > Ethanol > Propanol), which correlates with a decrease in solvent polarity.[6] However, polar aprotic solvents like acetonitrile and ethyl acetate demonstrate superior solvating power compared to the alcohols, highlighting the complexity of solute-solvent interactions beyond simple polarity metrics.[4]

Section 3: Theoretical Framework of Solubility

The dissolution of this compound is governed by the principle of "like dissolves like," which is a macroscopic reflection of underlying intermolecular forces. The energy balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions determines the extent of solubility.

-

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen-bonding moiety. The two N-H protons act as hydrogen bond donors, while the two sulfonyl oxygens act as strong hydrogen bond acceptors. This allows for robust interactions with polar protic solvents like alcohols (e.g., methanol, ethanol).

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms of the sulfonamide group. This facilitates strong interactions with polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate.

-

Van der Waals Forces: The benzene ring and methyl group contribute to London dispersion forces, which are the primary interactions with nonpolar solvents like cyclohexane, where sulfonamides exhibit very low solubility.[7]

Caption: Key intermolecular forces driving solubility.

Section 4: Gold-Standard Experimental Protocol for Solubility Determination

To generate reliable and reproducible quantitative data, a standardized experimental methodology is paramount. The Saturation Shake-Flask Method is widely recognized as the gold-standard technique for determining equilibrium solubility due to its robustness and accuracy.[8]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials & Equipment:

-

This compound (solid)

-

High-purity organic solvent of choice

-

Analytical balance

-

Thermostatic orbital shaker or water bath

-

Screw-cap glass vials (e.g., 20 mL)

-

Centrifuge

-

Syringe filters (e.g., 0.22 or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Rationale: Adding an excess of the solid solute is critical to ensure that the solution reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Procedure: Add an excess amount of solid this compound to several screw-cap vials. The exact amount should be enough to ensure undissolved solid remains at the end of the equilibration period.[8]

-

-

Solvent Addition:

-

Rationale: Accurate addition of the solvent is necessary for precise calculation of the final solubility.

-

Procedure: Accurately dispense a known volume or mass of the selected organic solvent into each vial. Tightly seal the vials to prevent solvent evaporation, which would artificially inflate the measured concentration.

-

-

Equilibration:

-

Rationale: Achieving a true solid-liquid equilibrium is time-dependent. Insufficient time will lead to an underestimation of solubility.

-

Procedure: Place the sealed vials in a thermostatic shaker set to the desired constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[9][10] Preliminary time-course studies can be run to determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

Rationale: The saturated liquid phase must be completely separated from the excess undissolved solid before analysis. Any particulate matter will lead to an overestimation of solubility.

-

Procedure: After equilibration, allow the vials to rest in the thermostatic bath for approximately 30 minutes to let larger particles settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial.[11] Alternatively, centrifuge the vials at the same constant temperature and then sample the clear supernatant.[12]

-

-

Analysis of Solute Concentration:

-

Rationale: A precise and validated analytical method is required to quantify the amount of dissolved solute.

-

Procedure:

-

Accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer.

-

Determine the concentration of the diluted sample against a standard calibration curve.

-

-

-

Calculation of Solubility:

-

Rationale: The final solubility value is calculated by accounting for the dilution performed in the previous step.

-

Procedure: Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor. Express the solubility in desired units, such as mg/mL, g/100g solvent, or mole fraction.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion: A Framework for Informed Research

While a comprehensive public dataset for the solubility of this compound remains to be fully compiled, a robust framework for its understanding and determination is clear. The solubility behavior is dictated by a combination of hydrogen bonding and dipolar interactions, with a strong positive correlation with temperature. Data from its structural isomer, p-toluenesulfonamide, provides an invaluable predictive tool for initial solvent screening, suggesting high solubility in polar aprotic solvents like acetonitrile and moderate solubility in short-chain alcohols.

For drug development and process chemistry professionals, direct experimental measurement is indispensable. The detailed shake-flask protocol provided in this guide offers a self-validating, gold-standard system for generating the precise and reliable data needed to drive projects forward. By integrating the theoretical principles with rigorous experimental practice, researchers can effectively navigate the solubility landscape of this important chemical entity.

References

-

Title: Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K Source: ResearchGate URL: [Link]

-

Title: Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature Source: ResearchGate URL: [Link]

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

-

Title: Solubility and Mixing Thermodynamics Properties of p-Toluenesulfonamide and o-Toluenesulfonamide in Seven Monosolvents at Different Temperatures Source: Journal of Chemical & Engineering Data, ACS Publications URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters Source: ResearchGate URL: [Link]

-

Title: Predicting Sulfanilamide Solubility in Mixed Solvents: A Comparative Analysis of Computational Models Source: ResearchGate URL: [Link]

-

Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

-

Title: Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane Source: Journal of the Brazilian Chemical Society URL: [Link]

- Title: Benzenesulfonamide compounds and their use as therapeutic agents Source: Google Patents URL

-

Title: Procedure for solubility testing of NM suspension Source: nanogenotox.eu URL: [Link]

-

Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL: [Link]

-

Title: Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies Source: PubMed URL: [Link]

Sources

- 1. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 2. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. materialneutral.info [materialneutral.info]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

Introduction: The Architectural Significance of Toluene-3-sulfonamide

An In-depth Technical Guide to the Chemical Structure and Bonding of Toluene-3-sulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Toluene-3-sulfonamide is an organic compound featuring a toluene core substituted with a sulfonamide functional group at the meta-position. While seemingly a straightforward molecule, its nuanced structural characteristics and bonding properties bestow upon it significant versatility as a chemical intermediate and a foundational scaffold in medicinal chemistry. The sulfonamide group is a privileged pharmacophore, integral to a wide array of therapeutic agents, including antibacterial, anti-cancer, and anti-inflammatory drugs.[1][2][3] Understanding the precise architecture and electronic nature of toluene-3-sulfonamide is therefore paramount for professionals engaged in rational drug design and synthetic chemistry. This guide provides a detailed exploration of its molecular structure, the intricacies of its chemical bonds, its characteristic spectroscopic signature, and the synthetic protocols that validate its structure.

Molecular Architecture and Spatial Configuration

The fundamental structure of toluene-3-sulfonamide (C₇H₉NO₂S, Molecular Weight: 171.22 g/mol ) is comprised of two key moieties: an aromatic toluene ring and a sulfonamide functional group (-SO₂NH₂).[4] The defining feature is the meta substitution pattern, where the sulfonamide and methyl groups are positioned at carbons 1 and 3 of the benzene ring, respectively. This arrangement dictates the molecule's overall symmetry, electronic distribution, and steric profile, which are critical determinants of its reactivity and biological interactions.

Caption: 2D chemical structure of Toluene-3-sulfonamide.

A Deeper Dive into Chemical Bonding

A nuanced understanding of the bonding within toluene-3-sulfonamide is essential for predicting its chemical behavior and interaction with biological targets.

The Aromatic Core

The toluene moiety is characterized by its aromatic ring, a planar hexagon of sp²-hybridized carbon atoms. This hybridization results in a delocalized π-electron system above and below the plane of the ring, conferring significant stability. The C-C bond lengths within the ring are intermediate between those of single and double bonds, a hallmark of aromaticity.

The Sulfonamide Group: More Than a Simple Amide

The sulfonamide functional group (-SO₂NH₂) is the molecule's primary center of reactivity and intermolecular interaction.

-

Sulfur-Nitrogen (S-N) Bond: Historically, the S-N bond in sulfonamides was debated, with some postulating d-orbital participation from sulfur leading to π-character. However, modern spectroscopic and theoretical studies, including X-ray absorption spectroscopy and density functional theory (DFT) calculations, provide compelling evidence that there is essentially no S-N π-bonding involving sulfur's 3p orbitals.[5][6][7] The bond is best described as a polarized sigma (σ) bond. Rotational barriers around the S-N axis are now understood to be dominated by steric hindrance and electrostatic repulsion rather than the breaking of a π-bond.[5][6][7]

-

Sulfur-Oxygen (S=O) Bonds: The two sulfur-oxygen bonds are strong and highly polarized, with significant double-bond character. The oxygen atoms are electron-rich and act as potent hydrogen bond acceptors.

-

Nitrogen-Hydrogen (N-H) Bonds: The protons on the nitrogen atom are acidic and serve as excellent hydrogen bond donors.

Intermolecular Forces: The Key to the Solid State

The crystalline nature of most sulfonamides is a direct consequence of strong intermolecular hydrogen bonding.[8] In the solid state, toluene-3-sulfonamide molecules arrange themselves to maximize these interactions. The amide protons (donors) preferentially form hydrogen bonds with the sulfonyl oxygens (acceptors) of neighboring molecules, creating robust networks such as chains or dimers.[9] This capacity for strong, directional hydrogen bonding is a cornerstone of its utility in drug design, enabling it to fit snugly into the active sites of enzymes and receptors.

Caption: Key functional groups and their hydrogen bonding potential.

Spectroscopic Validation of Structure

The theoretical structure of toluene-3-sulfonamide is unequivocally confirmed by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

-

¹H NMR: The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum complements the proton data by showing signals for each unique carbon atom.

| ¹H NMR Data (Typical Shifts in DMSO-d₆) | ¹³C NMR Data (Typical Shifts) |

| Chemical Shift (ppm) | Assignment |

| ~ 7.7 - 7.4 | Aromatic Protons (Ar-H) |

| ~ 7.2 | Amide Protons (-SO₂NH₂ ) |

| ~ 2.4 | Methyl Protons (-CH₃ ) |

Note: The exact chemical shifts and splitting patterns of the aromatic protons can be complex due to meta-substitution.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| N-H Stretch (asymmetric & symmetric) | 3390 - 3230 | Confirms the presence of the -NH₂ group.[10] |

| Aromatic C-H Stretch | 3100 - 3000 | Indicates the aromatic ring. |

| S=O Stretch (asymmetric) | 1344 - 1317 | Characteristic of the sulfonyl group.[10] |

| S=O Stretch (symmetric) | 1187 - 1147 | Characteristic of the sulfonyl group.[10] |

| S-N Stretch | 924 - 906 | Confirms the sulfonamide linkage.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For toluene-3-sulfonamide, the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 171.[11] A prominent fragment ion is typically observed at m/z 91, corresponding to the stable tolyl cation, formed by the cleavage of the C-S bond.[11]

Synthesis Protocol: A Constructive Proof of Structure

The structure of toluene-3-sulfonamide is further validated by its logical synthesis from known precursors. The most common laboratory approach is the reaction of 3-toluenesulfonyl chloride with an amine, typically aqueous ammonia.[8][12][13]

Experimental Protocol: Synthesis of Toluene-3-sulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-toluenesulfonyl chloride in a suitable solvent like diethyl ether or THF.

-

Nucleophilic Attack: Slowly add an excess of concentrated aqueous ammonia to the stirred solution while maintaining the temperature below 10°C. The ammonia acts as a nucleophile, attacking the electrophilic sulfur atom.

-

Reaction Monitoring: Stir the reaction mixture vigorously for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, acidify the mixture with dilute HCl. This protonates any remaining ammonia and precipitates the solid toluene-3-sulfonamide product.

-

Purification: Collect the crude product by suction filtration, wash it thoroughly with cold water to remove any ammonium chloride salts, and dry it.

-

Recrystallization: For higher purity, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

Caption: Experimental workflow for the synthesis of toluene-3-sulfonamide.

Conclusion

Toluene-3-sulfonamide is a molecule whose structural and bonding characteristics are well-defined by both theoretical principles and empirical data. Its architecture, governed by the meta-disposed toluene core and the hydrogen-bonding-capable sulfonamide group, makes it a valuable and predictable building block in organic synthesis. For researchers in drug development, a thorough grasp of these core concepts—from the polarized nature of the S-N and S=O bonds to the critical role of intermolecular forces—is indispensable for designing novel therapeutic agents that can effectively interact with their biological targets. The confluence of its rigid aromatic framework and flexible hydrogen bonding capacity ensures that toluene-3-sulfonamide and its derivatives will remain a cornerstone of medicinal chemistry research.

References

-

Babu, R., et al. (2011). Hydrogen Bonding in Sulfonamides. Crystals, 1(2), 69-80. Available at: [Link]

-

Dempster, S. E., et al. (2021). The nature of S-N bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K-edge X-ray Absorption Spectroscopy. ChemRxiv. Available at: [Link]

-

Dempster, S. E., et al. (2021). Nature of S–N Bonding in Sulfonamides and Related Compounds: Insights into π-Bonding Contributions from Sulfur K-Edge X-ray Absorption Spectroscopy. The Journal of Physical Chemistry A, 125(2), 603-613. Available at: [Link]

-

Dempster, S. E., et al. (2021). Nature of S-N Bonding in Sulfonamides and Related Compounds: Insights into π-Bonding Contributions from Sulfur K-Edge X-ray Absorption Spectroscopy. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). Sulfonamide. Available at: [Link]

-

Umar, A. B., et al. (2016). Synthesis of New Paratoluene Sulphonamide Derivatives of Amino Acids And Their Anti Bacterial Activities. IOSR Journal of Applied Chemistry, 9(8), 53-58. Available at: [Link]

-

Patsnap Synapse. (2024). What is Para-Toluenesulfonamide used for? Available at: [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfonamide, N-methyl-N-nitroso-. Available at: [Link]

-

Khan, S. A., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Available at: [Link]

-

Chemical Weekly. (2024). Exploring N-Ethyl-p-Toluene Sulfonamide: Properties, Applications, and Safety. Available at: [Link]

-

PubChem. (n.d.). p-Toluenesulfonamide. Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2022). Toluenesulfonamides - Evaluation statement. Available at: [Link]

- Google Patents. (n.d.). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.

-

PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. Available at: [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Available at: [Link]

-

ResearchGate. (2011). Syntheses and Crystal Structures of Two L-Tyrosine Derivatives. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1973). Structural investigations of ylides. Part III. Crystal and molecular structure of N-(dimethylsulphonio)toluene-p-sulphonamidate. Available at: [Link]

-

Zeitschrift für Naturforschung B. (2005). Infrared and NMR Spectra of Arylsulphonamides. Available at: [Link]

-

NIST WebBook. (n.d.). 3-Amino-p-toluene sulfonic acid. Available at: [Link]

-

Journal of the American Chemical Society. (1954). Infrared Absorption Spectra of p-Toluenesulfonic Acid and of Some of Its Esters. Available at: [Link]

-

Journal of Pharmaceutical Research International. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

-

Khan, F., et al. (2022). Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities. Toxics, 10(8), 469. Available at: [Link]

-

Journal of the Chemical Society (Resumed). (1956). The infrared spectra of some sulphonamides. Available at: [Link]

-

Spectral Database for Organic Compounds (SDBS). (2015). 1H NMR spectrum of toluene. Available at: [Link]

-

ResearchGate. (2010). ChemInform Abstract: p-Toluene Sulfonic Acid-Catalyzed Microwave Synthesis of Symmetrical Bisamides by Reaction Between Aromatic Aldehydes and Amides. Available at: [Link]

-

Plater, M. J., & Harrison, W. T. A. (2020). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. AURA. Available at: [Link]

-

ResearchGate. (2020). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. Available at: [Link]

-

ResearchGate. (n.d.). Representative mass spectra of selected sulfonamides. Available at: [Link]

-

SlidePlayer. (2004). Mass Spectrum of Toluene. Available at: [Link]

Sources

- 1. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [PDF] Nature of S-N Bonding in Sulfonamides and Related Compounds: Insights into π-Bonding Contributions from Sulfur K-Edge X-ray Absorption Spectroscopy. | Semantic Scholar [semanticscholar.org]

- 8. Sulfonamide - Wikipedia [en.wikipedia.org]

- 9. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. znaturforsch.com [znaturforsch.com]

- 11. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 3-Methylbenzenesulfonamide

This guide provides a comprehensive technical overview of 3-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. We will delve into its structural elucidation through spectroscopic methods and explore its potential as a therapeutic agent via state-of-the-art computational techniques. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile sulfonamide.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (–SO₂NH₂) is a cornerstone in the development of therapeutic agents, most notably as the basis for sulfa drugs, the first class of synthetic antibiotics. Beyond their antimicrobial properties, sulfonamides exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects. The versatility of the sulfonamide scaffold lies in the ability to readily modify the aromatic ring and the nitrogen atom, allowing for the fine-tuning of its physicochemical and pharmacological properties. This compound, with its methyl substituent on the phenyl ring, presents an interesting case for studying the influence of subtle structural modifications on molecular properties and biological activity.

Synthesis and Structural Elucidation

A robust understanding of a molecule's therapeutic potential begins with its synthesis and the unambiguous confirmation of its structure.

Synthetic Pathway

A common and efficient method for the synthesis of arylsulfonamides is the reaction of a corresponding sulfonyl chloride with ammonia or an amine. For this compound, the synthesis would typically proceed via the reaction of 3-methylbenzenesulfonyl chloride with ammonia.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-methylbenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Nucleophilic Attack: Cool the solution in an ice bath (0 °C). Slowly add an excess of aqueous ammonia (e.g., 28-30% solution, 2-3 equivalents) dropwise to the stirred solution. The excess ammonia serves to neutralize the hydrochloric acid byproduct.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (typically 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup and Isolation: Upon completion, transfer the reaction mixture to a separatory funnel. If DCM was used, the organic layer will be at the bottom. If THF was used, add water and a water-immiscible organic solvent like ethyl acetate to extract the product. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess ammonia), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.

Spectroscopic Characterization

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and aromatic moieties.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Symmetric & Asymmetric Stretching | 3400 - 3200 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C-H (Methyl) | Stretching | 2980 - 2850 | Medium to Weak |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1310 | Strong |

| S=O (Sulfonamide) | Symmetric Stretching | 1170 - 1150 | Strong |